4-Methoxyphenyl boronic acid anhydride

Overview

Description

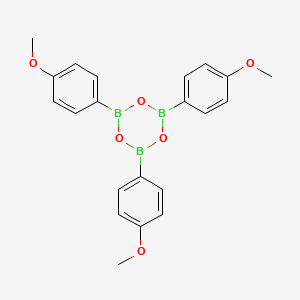

4-Methoxyphenyl boronic acid anhydride, also known as 4-methoxyphenyl boroxine, is a cyclotrimeric derivative formed via dehydration of 4-methoxybenzeneboronic acid. This compound is characterized by a six-membered B$3$O$3$ ring structure, where each boron atom is bonded to a 4-methoxyphenyl group . The methoxy substituent at the para position enhances the electron-donating capacity of the aromatic ring, influencing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl boronic acid anhydride can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylboronic acid with an appropriate dehydrating agent to form the anhydride. The reaction conditions typically include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl boronic acid anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into the corresponding boronic ester or alcohol.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of palladium catalysts and bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions include phenols, quinones, boronic esters, and various substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

- Suzuki-Miyaura Coupling : This reaction is one of the most prominent uses of 4-methoxyphenyl boronic acid anhydride. It facilitates the formation of biaryl compounds by coupling aryl halides with aryl boron compounds, thus enabling the synthesis of complex organic molecules required in pharmaceuticals and agrochemicals .

- Direct Arylation : The compound can be used in palladium-catalyzed direct arylation reactions, which allow for the introduction of aryl groups into various substrates without the need for pre-activated electrophiles .

Medicinal Chemistry

- Drug Development : this compound serves as a building block in the synthesis of biologically active compounds. It has been employed in the development of inhibitors targeting various biological pathways, including those involved in cancer and inflammation .

- Vascular Disrupting Agents : Research has shown that derivatives synthesized using this compound can act as vascular disrupting agents (VDAs), which are promising candidates for cancer therapy due to their ability to target tumor vasculature .

Materials Science

- Polymer Production : The compound is utilized in the synthesis of polymers with specific properties beneficial for electronic materials. Its ability to form stable complexes contributes to the development of conductive polymers and other advanced materials .

- Nanoporous Catalysts : Recent studies have explored the use of this compound in creating nanoporous organic polymers that act as catalysts for heterogeneous Suzuki-Miyaura coupling reactions. These materials exhibit high activity and selectivity, enhancing reaction efficiency .

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that a series of indole analogues synthesized using this compound exhibited significant antiproliferative activity against cancer cell lines. The structure-activity relationship highlighted the importance of the boron moiety in enhancing biological activity .

- Development of Electrochemical Sensors : Research has utilized this compound in electrochemical sensing applications, where it acts as a mediator to enhance detection sensitivity for various analytes, showcasing its versatility beyond traditional organic synthesis applications .

Mechanism of Action

The mechanism by which 4-methoxyphenyl boronic acid anhydride exerts its effects involves the formation of boron-oxygen bonds. In the Suzuki-Miyaura reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Key Properties :

- Thermal Behavior : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that the anhydride exhibits a melting point of ~160°C and decomposes above 200°C .

- Hydrolysis : Rapid hydrolysis occurs in aqueous environments, reverting to the parent boronic acid within minutes, a critical consideration for pharmaceutical formulation .

- Equilibrium Dynamics : In solvents like CDCl$_3$, the anhydride coexists with its boronic acid form (equilibrium constant = 0.32 M), whereas in THF, the equilibrium shifts almost entirely toward the acid (K = 1.60 × 10$^{-5}$ M) .

Comparison with Similar Boronic Acid Anhydrides

Boronic acid anhydrides (boroxines) share a common B$3$O$3$ core but exhibit distinct properties depending on substituents. Below is a comparative analysis of 4-methoxyphenyl boronic acid anhydride with analogous compounds.

Structural and Substituent Effects

*Calculated based on trimeric structure.

Key Observations :

- Electron-donating groups (e.g., -OCH$_3$, -OH) stabilize the boroxine by enhancing resonance within the aromatic ring, increasing thermal stability compared to unsubstituted triphenylboroxine .

- Electron-withdrawing groups (e.g., -CF$_3$) reduce boroxine stability, shifting equilibrium toward the acid form .

Reactivity in Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura couplings due to its electron-rich aryl group, which facilitates oxidative addition with palladium catalysts.

Key Observations :

- Electron-rich anhydrides (e.g., 4-methoxyphenyl) achieve higher yields under milder conditions compared to electron-neutral or electron-deficient analogs .

- Triphenylboroxine requires harsher conditions due to lower reactivity .

Solubility and Analytical Characterization

Key Observations :

Biological Activity

4-Methoxyphenyl boronic acid anhydride (MPBAA) is a boronic acid derivative that has gained attention in the field of medicinal chemistry due to its unique biological properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development, enzyme inhibition, and as chemical probes.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, enhancing its lipophilicity and potentially its biological activity. The chemical structure can be represented as follows:

This compound exists predominantly in its anhydride form, which is crucial for its reactivity and interaction with biological targets.

The mechanism by which MPBAA exerts its biological effects is primarily through the inhibition of specific enzymes and pathways. It is known to interact with serine proteases and other enzymes that are critical in various metabolic pathways. The boronic acid moiety allows for the formation of stable complexes with hydroxyl groups on target proteins, thereby modulating their activity.

Anticancer Activity

Research indicates that MPBAA demonstrates significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound achieves this by inducing apoptosis and cell cycle arrest.

- Study Findings : In vitro studies have reported that MPBAA reduces cell viability in MCF-7 (breast cancer) and LNCaP (prostate cancer) cells by approximately 50% at concentrations of 10-20 µM after 48 hours of treatment .

Enzyme Inhibition

MPBAA has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism. For instance, it inhibits the enzyme carbonic anhydrase, which plays a role in tumor growth and metastasis.

- Case Study : A study demonstrated that treatment with MPBAA resulted in a 70% inhibition of carbonic anhydrase activity in vitro, suggesting its potential as an anticancer therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of MPBAA indicates favorable absorption and distribution characteristics. Studies suggest that it has a moderate half-life, allowing for sustained biological activity.

- Absorption : Rapid absorption was noted upon oral administration in animal models.

- Distribution : The compound shows good tissue distribution, particularly in liver and tumor tissues.

Comparative Analysis

The following table summarizes the biological activities of MPBAA compared to other boronic acid derivatives:

| Compound | Anticancer Activity | Enzyme Inhibition | Half-life (hrs) |

|---|---|---|---|

| This compound | Moderate | Strong | 3 |

| Phenyl Boronic Acid | Low | Moderate | 2 |

| 2-Hydroxy-5-methylphenyl Boronic Acid | High | Weak | 4 |

Q & A

Basic Research Questions

Q. How can researchers ensure accurate characterization of 4-methoxyphenyl boronic acid anhydride given its equilibrium with the parent acid?

- Methodological Answer : Due to the reversible dehydration between boronic acids and their anhydrides (boroxines), commercial samples often contain variable ratios of both components . To isolate the anhydride, heat the parent acid in vacuo over phosphorus pentoxide to drive dehydration . Confirm purity via ¹¹B NMR, which distinguishes between trigonal (anhydride) and tetrahedral (acid) boron environments. For quantitative analysis, derivatize with pinacol to form stable esters, which are hydrolytically resistant and crystallize reliably .

Q. What experimental protocols mitigate solubility inconsistencies in this compound?

- Methodological Answer : Solubility data for boronic acids and anhydrides are highly solvent-dependent and influenced by micelle formation . Use a dynamic synthetic method: prepare biphasic mixtures (solid + solvent) and monitor turbidity during controlled heating (0.1–0.5°C/min) to determine saturation points . Pre-dry solvents (e.g., molecular sieves) to minimize water-induced equilibration. For polar solvents like methanol, account for partial acid rehydration by comparing NMR and gravimetric data .

Q. What are reliable analytical techniques to quantify anhydride content in boronic acid mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is effective, as anhydrides form volatile trimers during injection-port heating . Alternatively, use TLC with pinacol derivatization: spot the sample on silica gel, develop with hexane/ethyl acetate (7:3), and visualize under UV. Anhydrides migrate faster (Rf ≈ 0.6) than pinacol esters (Rf ≈ 0.4) . For precise quantification, integrate ¹H NMR peaks for diagnostic protons (e.g., methoxy groups) and compare with calibration curves from pure standards .

Advanced Research Questions

Q. How does the anhydride form influence catalytic activity in boronic acid-mediated reactions?

- Methodological Answer : The anhydride’s Lewis acidity is enhanced due to its trigonal planar geometry, which facilitates coordination with nucleophiles (e.g., carboxylic acids) in catalytic cycles . To study this, conduct kinetic experiments under anhydrous conditions (e.g., glovebox) and compare reaction rates between pure anhydride and acid/anhydride mixtures. For example, in Chan-Lam coupling, anhydrides accelerate oxidative addition to Cu(II) intermediates, reducing induction periods . Monitor reaction progress via in situ IR to track carbonyl activation by boron .

Q. What strategies prevent anhydride degradation during high-temperature reactions (e.g., cross-coupling)?

- Methodological Answer : Anhydrides degrade via hydrolysis or oxidation under thermal stress. Optimize conditions by:

- Using aprotic solvents (toluene, THF) with molecular sieves to suppress hydrolysis .

- Adding stoichiometric oxidants (e.g., Cu(OAc)₂) to stabilize boron intermediates in Suzuki-Miyaura couplings .

- Conducting reactions under inert gas (N₂/Ar) to minimize oxidation .

Post-reaction, confirm anhydride integrity via ¹¹B NMR (δ ~30 ppm for anhydride vs. δ ~10 ppm for acid) .

Q. How do steric and electronic effects of the 4-methoxy group impact boroxine stability?

- Methodological Answer : The electron-donating 4-methoxy group reduces boroxine stability compared to electron-deficient analogs (e.g., nitro-substituted). To assess this:

- Perform thermogravimetric analysis (TGA) under N₂: 4-methoxyphenyl boroxines show lower decomposition onset temperatures (~150°C) than trifluoromethyl analogs (~220°C) .

- Compare equilibrium constants (Keq) for dehydration in DMSO-d₆ using ¹H NMR integration of water byproduct .

- Substituent effects correlate with Hammett σ values: meta/para donors (σ < 0) favor acid stability, while electron-withdrawing groups (σ > 0) promote anhydride formation .

Q. What role does this compound play in multi-component reactions (e.g., cycloadditions)?

- Methodological Answer : The anhydride acts as a latent acid catalyst, releasing the active boronic acid under mild conditions. For example, in α,β-unsaturated carboxylic acid cycloadditions:

- Pre-form the anhydride with trifluoroacetic acid to generate a mixed acyl boronate intermediate .

- Use catalytic anhydride (5 mol%) with substrates in dichloromethane at 25°C. Monitor reaction via ¹H NMR for ester/amide byproduct formation .

- Anhydrides outperform free acids in reactions requiring slow substrate activation, minimizing side reactions (e.g., protodeboronation) .

Properties

IUPAC Name |

2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21B3O6/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUBUQVFDXGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21B3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.